molecular formula C24H26N4O2 B394709 N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE

N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE

Cat. No.: B394709
M. Wt: 402.5g/mol
InChI Key: DYQHDDLFDUCSQI-UHFFFAOYSA-N
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Description

N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone. The azepane ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide group via an amide coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-azepanylcarbonyl)phenyl]-N’-propionylthiourea
  • N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide

Uniqueness

N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE is unique due to its combination of an azepane ring, a pyrazole ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the presence of the azepane ring may enhance its binding affinity to certain molecular targets, while the pyrazole ring can contribute to its bioactivity.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C24H26N4O2/c1-18-10-9-11-19(16-18)23(29)26-22-21(24(30)27-14-7-2-3-8-15-27)17-25-28(22)20-12-5-4-6-13-20/h4-6,9-13,16-17H,2-3,7-8,14-15H2,1H3,(H,26,29)

InChI Key

DYQHDDLFDUCSQI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCCCCC4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCCCCC4

Origin of Product

United States

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